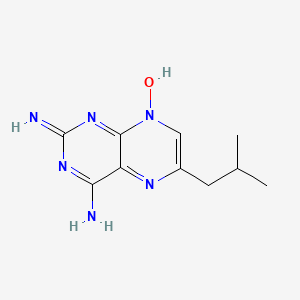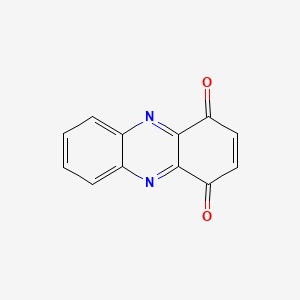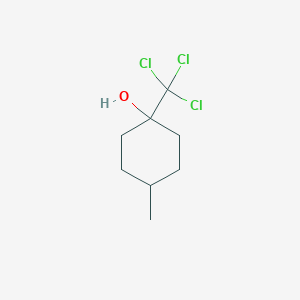
4-Amino-2-imino-6-(2-methylpropyl)pteridin-8(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE is a chemical compound with the molecular formula C11H16N6O It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE typically involves the reaction of appropriate pteridine precursors with specific reagents under controlled conditions. One common method involves the oxidation of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid or methanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other pteridine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can be compared with other similar compounds, such as:
2,4-PTERIDINEDIAMINE,6-PENTYL-, 8-OXIDE: Another pteridine derivative with a different alkyl substituent.
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-: The non-oxidized form of the compound.
8-HYDROXY-2-IMINO-6-PENTYLPTERIDIN-4-AMINE: A related compound with different functional groups.
The uniqueness of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of similar compounds.
Propiedades
Número CAS |
50627-27-5 |
|---|---|
Fórmula molecular |
C10H14N6O |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
8-hydroxy-2-imino-6-(2-methylpropyl)pteridin-4-amine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)3-6-4-16(17)9-7(13-6)8(11)14-10(12)15-9/h4-5,17H,3H2,1-2H3,(H3,11,12,14) |
Clave InChI |
KWDGHRJJCRPUTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)


![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)

![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)

![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
